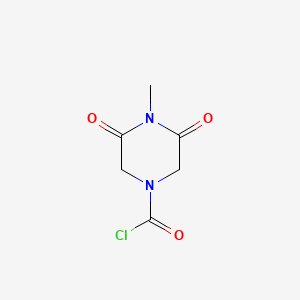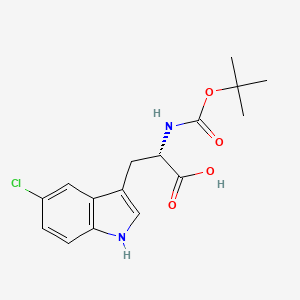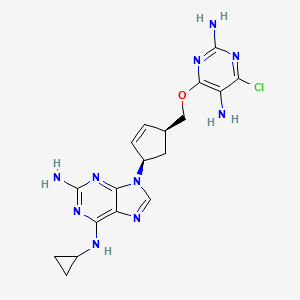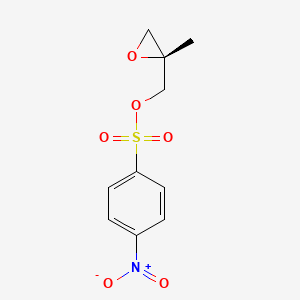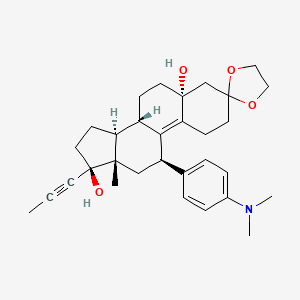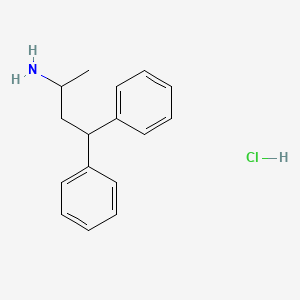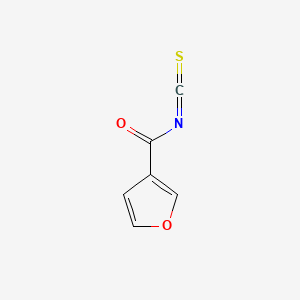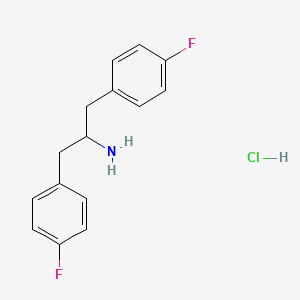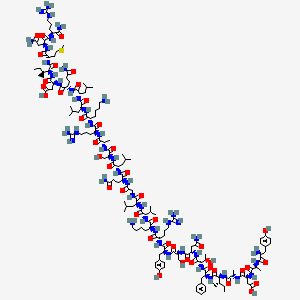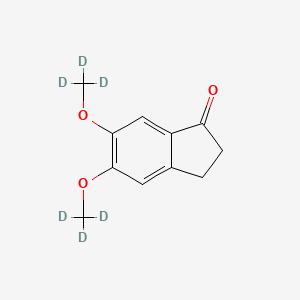![molecular formula C19H19NO3 B570243 (4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate CAS No. 117709-26-9](/img/structure/B570243.png)
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.359 g/mol . This compound is known for its unique structure, which includes a benzoic acid esterified with a 4-cyanophenyl group and a 2-methylbutoxy substituent. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate typically involves the esterification of 4-cyanophenol with 4-[(S)-2-methylbutoxy]benzoic acid. This reaction can be catalyzed by acid or base catalysts under controlled conditions. Industrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Scientific Research Applications
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release the active benzoic acid and 4-cyanophenyl moieties, which can then interact with biological targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor interactions .
Comparison with Similar Compounds
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate can be compared with similar compounds such as:
4-Ethylbenzoic acid 4-cyanophenyl ester: This compound has a similar ester structure but with an ethyl group instead of a 2-methylbutoxy group.
Properties
CAS No. |
117709-26-9 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.365 |
IUPAC Name |
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate |
InChI |
InChI=1S/C19H19NO3/c1-3-14(2)13-22-17-10-6-16(7-11-17)19(21)23-18-8-4-15(12-20)5-9-18/h4-11,14H,3,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
GGANDIXBHZFJIJ-AWEZNQCLSA-N |
SMILES |
CCC(C)COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Synonyms |
4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


